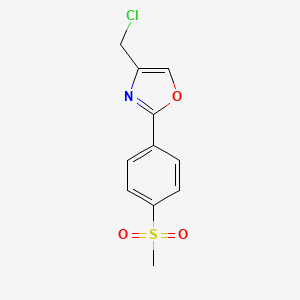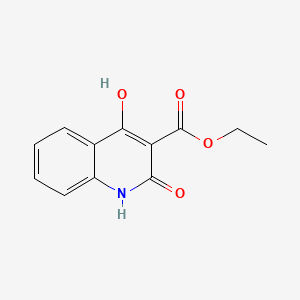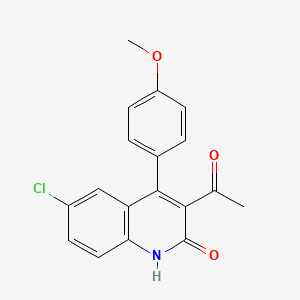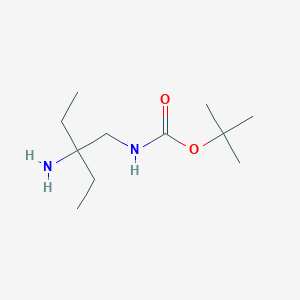
4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole
概要
説明
4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole is a chemical compound characterized by its unique structure, which includes a chloromethyl group and a methanesulfonylphenyl group attached to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole typically involves multiple steps, starting with the preparation of the oxazole ring. One common method is the cyclization of 2-aminobenzyl alcohol derivatives with chloroformates under acidic conditions. The methanesulfonyl group can be introduced through subsequent sulfonation reactions.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chloromethyl group, resulting in a different functional group.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation: this compound-5-carboxylic acid.
Reduction: 4-(Hydroxymethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole.
Substitution: Various derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context of its application.
類似化合物との比較
4-(Chloromethyl)benzoyl chloride: Similar in structure but lacks the oxazole ring.
4-(Chloromethyl)benzoic acid: Another chloromethyl-containing compound with a carboxylic acid group.
2-(4-Methanesulfonylphenyl)-1,3-oxazole: Lacks the chloromethyl group.
Uniqueness: 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole is unique due to the combination of the chloromethyl and methanesulfonyl groups on the oxazole ring, which imparts distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
4-(chloromethyl)-2-(4-methylsulfonylphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c1-17(14,15)10-4-2-8(3-5-10)11-13-9(6-12)7-16-11/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZKPLCHNWNZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=CO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178081-96-3 | |
| Record name | 4-(chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(aminosulfonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B1524848.png)
![2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid](/img/structure/B1524850.png)
![5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1524854.png)


![3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid](/img/structure/B1524859.png)
![2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B1524860.png)



![1-benzyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1524866.png)
